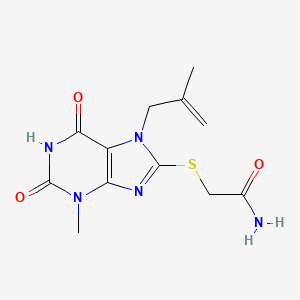

2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with other functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The purine ring, a key component of the structure, is a two-ring system made up of nitrogen and carbon atoms . The compound also contains methyl groups, which are derived from methane and contain one carbon atom bonded to three hydrogen atoms .Applications De Recherche Scientifique

Radioligand Development for A2B Adenosine Receptors MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, showcases the relevance of purine derivatives in developing radioligands. The synthesis of [3H]-MRE 2029-F20, involving tritiation of its precursor, highlights the application of such compounds in pharmacological characterization of adenosine receptor subtypes, presenting a tool for detailed receptor studies (Baraldi et al., 2004).

Nano-photoinitiator for Polymer Networks The synthesis of nano-photoinitiators for preparing poly(methyl methacrylate) hybrid networks in air atmosphere demonstrates the innovative application of thioxanthone and silsesquioxane derivatives. These compounds, through intramolecular hydrogen abstraction, facilitate the polymerization process, enhancing thermal stability and robustness of the polymer/filler network (Batibay et al., 2020).

Antitumor Activity Against Cancer Cell Lines Mercapto xanthine derivatives exhibit promising antitumor activities against breast and leukemic cancer cell lines. This research underscores the potential of purine-based compounds in oncology, particularly for their ability to bind and block oncogenic tyrosine kinases (Sultani et al., 2017).

Neuroprotective and MAO-B Inhibitory Activities The design and synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids have been explored for their neuroprotective effects and MAO-B inhibitory activities. These findings indicate the potential therapeutic applications of purine derivatives in neurodegenerative diseases and highlight the structure-activity relationship critical for enhancing neuroprotection and inhibiting MAO-B (Mitkov et al., 2022).

Anticancer Agents Synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents demonstrates the utility of thioacetamide derivatives in cancer research. These compounds, particularly those showing high selectivity and inducing apoptosis, present a promising avenue for the development of new anticancer drugs (Evren et al., 2019).

Mécanisme D'action

Target of Action

The compound “2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives, which this compound is a part of, have shown a wide range of biological activities . This suggests that the compound may interact with its targets in a way that influences these biological activities.

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are affected, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S/c1-6(2)4-17-8-9(14-12(17)21-5-7(13)18)16(3)11(20)15-10(8)19/h1,4-5H2,2-3H3,(H2,13,18)(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRVBRFPYSYEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2743098.png)

![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)

![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

![2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2743104.png)

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)